molecular formula C18H25ClN4O3 B2858535 Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate CAS No. 2402830-62-8

Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No. B2858535
CAS RN: 2402830-62-8
M. Wt: 380.87
InChI Key: GFEYBZIBJQJTBT-UHFFFAOYSA-N
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Description

Typically, compounds like this are part of the larger family of spiro compounds, which are organic compounds that feature a spiroatom, a single atom that forms the junction of two rings . They are often used in medicinal chemistry due to their unique 3D structure .


Synthesis Analysis

The synthesis of such compounds often involves the use of specific reagents and reaction conditions. For example, a similar compound, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, was synthesized using methylamine in ethanol at room temperature, followed by the addition of sodium cyanoborohydride .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving these compounds would depend on the functional groups present in the molecule. For instance, the carboxylate group might undergo reactions typical of esters, while the pyrimidine ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of these compounds would depend on their intended use. For instance, if they are used as pharmaceuticals, their mechanism of action would depend on the biological target they are designed to interact with .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific chemical structure. Material Safety Data Sheets (MSDS) would provide information on handling, storage, and disposal .

Future Directions

The future directions for research on these compounds could involve exploring their potential uses in various fields, such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O3/c1-17(2,3)26-16(25)23-9-6-18(12-23)4-7-22(8-5-18)14(24)13-10-20-15(19)21-11-13/h10-11H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEYBZIBJQJTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)C3=CN=C(N=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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